2-chloro-N-propylbenzamide
CAS No.: 66896-67-1
Cat. No.: VC21296993
Molecular Formula: C10H12ClNO
Molecular Weight: 197.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66896-67-1 |
|---|---|
| Molecular Formula | C10H12ClNO |
| Molecular Weight | 197.66 g/mol |
| IUPAC Name | 2-chloro-N-propylbenzamide |
| Standard InChI | InChI=1S/C10H12ClNO/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3,(H,12,13) |
| Standard InChI Key | VJLMNWHJVYHPCP-UHFFFAOYSA-N |
| SMILES | CCCNC(=O)C1=CC=CC=C1Cl |
| Canonical SMILES | CCCNC(=O)C1=CC=CC=C1Cl |
Introduction
Synthesis and Applications
The synthesis of 2-chloro-N-propylbenzamide typically involves the reaction of 2-chlorobenzoyl chloride with propylamine. This process is common in organic synthesis and can be optimized for various conditions.
Applications:
-
Pharmacological Research: Benzamide derivatives are often studied for their potential biological activities, including antidiabetic, antibacterial, and anticancer effects. Although specific data on 2-chloro-N-propylbenzamide is scarce, its structural similarity to other active compounds suggests potential applications.
-
Synthetic Chemistry: The compound's reactivity makes it useful for further functionalization and modification, which can lead to new compounds with diverse properties.
Biological Activities
While specific biological activities of 2-chloro-N-propylbenzamide are not well-documented, compounds with similar structures have shown promise in various therapeutic areas:
| Biological Activity | Description |
|---|---|
| Antidiabetic Effects | Similar compounds may inhibit enzymes involved in carbohydrate metabolism. |
| Antibacterial Effects | Potential activity against bacterial strains, though not specifically studied for this compound. |
| Anticancer Effects | Structural analogs have been explored for their anticancer properties. |
Safety and Handling
Handling of 2-chloro-N-propylbenzamide should follow standard safety protocols for organic compounds, including wearing protective gear and ensuring proper ventilation. Specific hazard statements and precautionary measures may vary based on the compound's reactivity and potential toxicity.
| Safety Measure | Description |
|---|---|
| Protective Gear | Wear gloves, goggles, and a face mask. |
| Ventilation | Handle in a well-ventilated area. |
| Storage | Store in a cool, dry place away from incompatible substances. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume